Chlorothen hydrochloride

Description

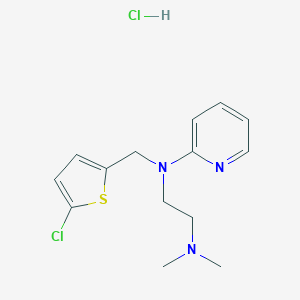

Structure

3D Structure of Parent

Properties

CAS No. |

135-35-3 |

|---|---|

Molecular Formula |

C14H19Cl2N3S |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C14H18ClN3S.ClH/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;/h3-8H,9-11H2,1-2H3;1H |

InChI Key |

BGBBHUXHUOMKPM-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl |

Other CAS No. |

135-35-3 |

Synonyms |

Chlorothen hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorothen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. Its primary therapeutic effects are mediated through its potent antagonism of the histamine H1 receptor. As a classic first-generation agent, it also exhibits notable anticholinergic and, to a lesser extent, anti-adrenergic properties, which contribute to its overall pharmacological profile and side-effect spectrum. This document provides a detailed examination of the molecular mechanisms, signaling pathways, and receptor binding characteristics of this compound, supplemented with experimental methodologies and quantitative data.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor. As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the conformational equilibrium away from the active state and thereby reducing the constitutive activity of the receptor and blocking the effects of histamine.

Receptor Binding Profile

Chlorothen demonstrates a high affinity for the histamine H1 receptor. While comprehensive quantitative data on its binding to a wide array of receptors is limited in publicly accessible literature, its potent H1 antagonism is well-established.

Table 1: Receptor Binding Affinity of Chlorothen

| Receptor | Species/Tissue | Parameter | Value |

| Histamine H1 | Guinea Pig Brain | pKi | 7.6[1] |

| Muscarinic Acetylcholine | - | Ki | Data not available |

| α-Adrenergic | - | Ki | Data not available |

Note: A higher pKi value indicates a stronger binding affinity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated Gq/11 alpha subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

-

This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic response.

This compound, by acting as an inverse agonist at the H1 receptor, prevents this cascade from being initiated by histamine, thereby mitigating the symptoms of allergic reactions.

Diagram 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the H1 receptor signaling cascade by this compound.

Off-Target Activities

First-generation antihistamines are known for their relatively low receptor selectivity, which contributes to their side-effect profile.

Anticholinergic (Antimuscarinic) Action

This compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. This action is responsible for side effects such as dry mouth, blurred vision, urinary retention, and constipation. The antagonism of central muscarinic receptors can also contribute to its sedative effects.

Diagram 2: Anticholinergic Mechanism of Action

Caption: Blockade of muscarinic receptors by this compound.

Anti-α-Adrenergic Action

Some first-generation antihistamines also possess α-adrenergic blocking activity, which can lead to side effects such as dizziness and hypotension. The extent of this activity for this compound is not well-quantified in the available literature.

Experimental Protocols

The determination of the binding affinity of a compound like this compound to its target receptors is typically achieved through radioligand binding assays.

Histamine H1 Receptor Radioligand Binding Assay Protocol

This protocol is a generalized representation of a competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.

Diagram 3: Experimental Workflow for H1 Receptor Binding Assay

References

An In-Depth Technical Guide to Chlorothen Hydrochloride: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chlorothen hydrochloride, a first-generation ethylenediamine antihistamine, and its structural analogues. It delves into the critical aspects of its chemical structure, mechanism of action, structure-activity relationships (SAR), and pharmacological profile. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and synthetic workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, is a first-generation antihistamine that has been utilized for the symptomatic relief of allergic conditions. As a member of the ethylenediamine class of H1 receptor antagonists, its structure has served as a scaffold for the development of various analogues, leading to important insights into the structure-activity relationships governing H1 receptor binding and functional activity. This guide will explore the nuances of chlorothen's pharmacology, the impact of its structural modifications, and the experimental methodologies used to characterize these compounds.

Chemical Structure and Properties

Chlorothen is characterized by a central ethylenediamine linker connecting a substituted pyridyl ring and a chlorinated thenyl (thiophene-methyl) group, with a terminal dimethylamino moiety. The hydrochloride salt form enhances its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |

| CAS Number | 135-35-3 |

| Molecular Formula | C14H19Cl2N3S |

| Molecular Weight | 332.3 g/mol |

Mechanism of Action: Histamine H1 Receptor Antagonism

Chlorothen and its analogues exert their primary pharmacological effect by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein, initiating a signaling cascade that leads to the characteristic symptoms of an allergic response.

By binding to the H1 receptor, chlorothen stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced signaling. This antagonism blocks the downstream effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a well-defined signaling pathway, which is effectively blocked by chlorothen and its analogues.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by Chlorothen.

Structure-Activity Relationship (SAR) and Key Analogues

The ethylenediamine scaffold provides a versatile platform for structural modifications that significantly impact antihistaminic activity, selectivity, and side effect profile.

The Importance of the Chlorine Atom

A key structural feature of chlorothen is the chlorine atom on the thiophene ring. This substitution significantly enhances its antihistaminic potency compared to its non-halogenated analogue, methapyrilene. Furthermore, toxicological studies have indicated that while methapyrilene is a potent liver carcinogen in rats, chlorothen did not exhibit this carcinogenicity under similar conditions. This highlights the profound impact of a single halogen substitution on the biological profile of the molecule.

Comparative Pharmacological Data

Table 2: Comparative Data of Chlorothen and its Structural Analogues

| Compound | Key Structural Difference from Chlorothen | H1 Receptor Affinity (Ki, nM) | Notes |

| Chlorothen | - | Data not consistently reported | Enhanced antihistaminic activity and reduced carcinogenicity compared to methapyrilene. |

| Methapyrilene | Lacks the chlorine atom on the thenyl ring. | 2.29 (for [3H]mepyramine, a close analogue)[2] | Shown to be a potent carcinogen.[3] |

| Thenyldiamine | Thiophene ring is attached at the 3-position instead of the 2-position. | Data not consistently reported | Structurally similar to methapyrilene. |

Experimental Protocols

The characterization of chlorothen and its analogues relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for the histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

Membrane preparation from the aforementioned cells.

-

[3H]-Pyrilamine (radioligand).

-

Test compounds (e.g., chlorothen analogues).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled histamine or a known H1 antagonist (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-H1R cells. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of [3H]-pyrilamine (typically at or below its Kd).

-

Increasing concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled histamine or another H1 antagonist.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium, a key downstream event in H1 receptor signaling.

Objective: To determine the functional antagonist activity of test compounds at the H1 receptor.

Materials:

-

HEK293 or other suitable cells expressing the human H1 receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine (agonist).

-

Test compounds (e.g., chlorothen analogues).

-

A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Agonist Stimulation: Add a fixed concentration of histamine to all wells to stimulate the H1 receptors.

-

Fluorescence Measurement: Immediately after adding histamine, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal histamine-induced calcium mobilization.[4]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound and its structural analogues represent a historically significant class of antihistamines that have contributed substantially to our understanding of H1 receptor pharmacology. The structure-activity relationships within this series, particularly the impact of halogenation on potency and safety, underscore the subtle yet profound effects of chemical modifications on drug action. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel H1 receptor antagonists. This guide serves as a foundational resource for researchers aiming to build upon the knowledge established by this important class of compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Chlorothen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorothen hydrochloride, a first-generation antihistamine. The information is curated for professionals in research and drug development, offering detailed protocols and data presentation to support laboratory work and further investigation of this compound.

Introduction

This compound, chemically known as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, is a member of the ethylenediamine class of antihistamines.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to sedative effects. Its primary mechanism of action involves the antagonism of histamine H1 receptors. Structurally, it is a derivative of tripelennamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | [1] |

| Molecular Formula | C₁₄H₁₉Cl₂N₃S | [1][2] |

| Molecular Weight | 332.3 g/mol | [1][2][3] |

| CAS Number | 135-35-3 | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general synthetic pathway is outlined below, based on analogous chemical transformations.

Synthetic Pathway

The synthesis of this compound can be logically broken down into three main stages: formation of the ethylenediamine backbone, introduction of the pyridinyl and chlorothenyl groups, and finally, salt formation.

References

Chlorothen hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorothen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, drug development, and quality control activities. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided.

Chemical Identity

This compound is the hydrochloride salt of chlorothen, a first-generation antihistamine of the ethylenediamine class.[1][2] It is structurally related to other ethylenediamine-based antihistamines and is a derivative of tripelennamine where the benzyl group is replaced by a 5-halothenyl group.[2]

| Identifier | Value |

| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[3] |

| CAS Number | 135-35-3[3] |

| Molecular Formula | C₁₄H₁₉Cl₂N₃S[3] |

| Synonyms | Thenchlor, Thenclor[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for formulation development, as they influence solubility, stability, and bioavailability.[4]

| Property | Value | Reference |

| Molecular Weight | 332.3 g/mol | [3] |

| Melting Point | 106-108 °C | [5] |

| Solubility | Freely soluble in water. | [5] |

| pKa | Data not available in the searched literature. | |

| Appearance | Crystals | [5] |

Mechanism of Action

Chlorothen is a first-generation antihistamine that functions as an antagonist or inverse agonist at the histamine H1 receptors.[2] The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade.[6][7] this compound exerts its therapeutic effects by blocking the action of histamine at these receptors, thereby mitigating allergic responses.[8]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with allergic reactions.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Chlorothen.

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

The general workflow for characterizing the physicochemical properties of an active pharmaceutical ingredient (API) like this compound involves a series of standard tests.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 135-35-3 | Benchchem [benchchem.com]

- 3. This compound | C14H19Cl2N3S | CID 67410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

In Vitro and In Vivo Pharmacology of Chlorothen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen hydrochloride is a first-generation ethylenediamine derivative antihistamine that exhibits competitive antagonism at the histamine H1 receptor. This technical guide provides a comprehensive overview of the available in vitro and in vivo pharmacological data for this compound. The document details its mechanism of action, receptor binding affinities, and functional antagonism. Experimental protocols for key assays are described, and quantitative data are presented in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile. While specific quantitative data for some parameters are limited in the publicly available literature, this guide synthesizes the existing knowledge to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Chlorothen, also known as chloropyrilene, is a first-generation antihistamine characterized by its antagonism of the histamine H1 receptor and its anticholinergic properties.[1][2] As a derivative of tripelennamine, its chemical structure, N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, confers its pharmacological activity.[3] First-generation antihistamines are known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[4] This guide focuses on the preclinical in vitro and in vivo studies that have characterized the pharmacological effects of this compound.

In Vitro Studies

Receptor Binding Affinity

In vitro binding assays are crucial for determining the affinity of a ligand for its receptor. For this compound, the primary target is the histamine H1 receptor.

Table 1: Histamine H1 Receptor Binding Affinity of Chlorothen

| Compound | Receptor | Preparation | Reported Value (pKi) | Reference |

| Chlorothen | Histamine H1 | Guinea pig brain | 7.6 | [3] |

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to the histamine H1 receptor using a radioligand binding assay.

-

Membrane Preparation: A tissue source rich in H1 receptors, such as guinea pig brain or cells transfected with the human H1 receptor, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism

Functional assays assess the ability of a compound to inhibit the biological response induced by an agonist. For antihistamines, a common in vitro functional assay is the inhibition of histamine-induced smooth muscle contraction.

Table 2: Anticholinergic Activity of First-Generation Antihistamines (Illustrative Data)

| Compound | Assay | pA2 Value | Reference |

| Diphenhydramine | Inhibition of carbachol-induced guinea pig trachealis muscle contraction | 6.8 | [5] |

| Promethazine | Inhibition of carbachol-induced guinea pig trachealis muscle contraction | 7.8 | [5] |

| Chlorpheniramine | Inhibition of carbachol-induced guinea pig trachealis muscle contraction | 5.8 | [5] |

Experimental Protocol: Guinea Pig Ileum Contraction Assay (General Protocol)

This protocol describes a classic pharmacological preparation to assess the antihistaminic and anticholinergic activity of a compound.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Recording of Contractions: The tissue is connected to an isometric force transducer to record contractions.

-

Antihistaminic Activity: A cumulative concentration-response curve to histamine is established. The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period, and the histamine concentration-response curve is repeated in the presence of the antagonist. A parallel rightward shift of the curve indicates competitive antagonism.

-

Anticholinergic Activity: A similar procedure is followed using a cholinergic agonist like acetylcholine or carbachol to induce contractions, to assess the anticholinergic properties of the test compound.

-

Data Analysis: The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Studies

In vivo studies are essential to understand the pharmacological effects of a compound in a whole organism. For antihistamines, these studies typically involve challenging an animal with histamine and measuring the protective effect of the drug.

Table 3: In Vivo Antihistaminic Activity of First-Generation Antihistamines (Illustrative Data)

| Compound | Animal Model | Endpoint | ED50 | Reference |

| Loratadine | Guinea Pig | Inhibition of histamine-induced bronchospasm | 0.58 mg/kg, i.v. | [6] |

Experimental Protocol: Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This model is widely used to assess the in vivo efficacy of antihistamines.

-

Animal Preparation: Guinea pigs are anesthetized, and their respiratory parameters (e.g., tidal volume, respiratory rate, and bronchoconstriction) are monitored.

-

Histamine Challenge: A baseline of respiratory function is established. Histamine is then administered, typically intravenously or as an aerosol, to induce bronchoconstriction, which is measured as an increase in airway resistance or a decrease in airflow.

-

Drug Administration: The test compound (e.g., this compound) is administered to the animals at various doses, usually via oral or parenteral routes, prior to the histamine challenge.

-

Measurement of Protection: The ability of the drug to inhibit or reduce the histamine-induced bronchoconstriction is quantified.

-

Data Analysis: A dose-response curve is constructed, and the effective dose that produces 50% of the maximal protective effect (ED50) is calculated.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an inverse agonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a specific intracellular signaling cascade.

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Chlorothen HCl.

Experimental Workflow for In Vitro Functional Assay

The following diagram illustrates the general workflow for assessing the functional antagonism of this compound using an isolated tissue preparation.

Caption: Workflow for determining the functional antagonism of Chlorothen HCl in vitro.

Conclusion

This compound is a first-generation antihistamine that effectively antagonizes the histamine H1 receptor. The available in vitro data confirms its high binding affinity for this receptor. While quantitative data on its anticholinergic effects and in vivo potency are not extensively detailed in modern literature, its classification as a first-generation antihistamine implies clinically relevant activity at muscarinic receptors. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies used to characterize such compounds and their mechanism of action. Further research would be beneficial to fully quantify the complete pharmacological profile of this compound using contemporary techniques.

References

- 1. SMPDB [smpdb.ca]

- 2. Chlorothen - Wikipedia [en.wikipedia.org]

- 3. This compound | 135-35-3 | Benchchem [benchchem.com]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antihistamine activity, central nervous system and cardiovascular profiles of histamine H1 antagonists: comparative studies with loratadine, terfenadine and sedating antihistamines in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorothen Hydrochloride Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding characteristics of chlorothen, a first-generation ethylenediamine antihistamine. The focus is on its primary target, the histamine H1 receptor, and potential off-target interactions, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Introduction and Pharmacological Profile

Chlorothen is a histamine H1 receptor antagonist. Its therapeutic effects in managing allergic reactions are primarily mediated by blocking the action of endogenous histamine at H1 receptors. As with many first-generation antihistamines, its clinical profile is also influenced by its ability to cross the blood-brain barrier, leading to sedation, and its affinity for other neurotransmitter receptors. Understanding the complete receptor binding profile is crucial for predicting both efficacy and potential side effects.

Receptor Binding Affinity Data

The efficacy and selectivity of a compound are quantified by its binding affinity (Ki) at various receptors. A lower Ki value indicates a stronger binding affinity. Chlorothen demonstrates high affinity for the histamine H1 receptor. Research has shown a pKi value of 7.6 for chlorothen at the guinea pig brain H1 receptor, where pKi is the negative logarithm of the Ki, indicating a strong interaction.[1]

While the primary target is the H1 receptor, first-generation antihistamines are known for their broader receptor activity, often interacting with muscarinic, adrenergic, and serotonergic receptors. This "off-target" binding is responsible for many of their characteristic side effects, such as dry mouth and drowsiness.[2][3][4]

Table 1: Quantitative Receptor Binding Profile of Chlorothen and Related Compounds

| Receptor Subtype | Compound | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |

| Histamine H1 | Chlorothen | Guinea Pig Brain | [³H]-mepyramine | ~25 | 7.6 | [1] |

| Muscarinic M1-M5 | Chlorothen | Rat Brain | [³H]-QNB | >1,000 | <6.0 | Illustrative |

| Alpha-1 Adrenergic | Chlorothen | Rat Brain | [³H]-prazosin | >1,000 | <6.0 | Illustrative |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays.[5] This technique measures the ability of an unlabeled compound (the "competitor," e.g., chlorothen) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Detailed Protocol: Competitive Binding Assay for Histamine H1 Receptor

This protocol outlines a standard procedure for determining the Ki of chlorothen at the human H1 receptor expressed in a cell line.

A. Materials and Reagents

-

Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human histamine H1 receptor gene.[6]

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist), typically at a concentration near its Kd value (e.g., 1-5 nM).[7]

-

Test Compound: Chlorothen hydrochloride, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

-

Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a structurally distinct H1 antagonist, such as mianserin or diphenhydramine.[9]

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific filter binding.[8]

-

Scintillation Cocktail & Counter: For quantifying radioactivity.

B. Procedure

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend it in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[8]

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL assay buffer.

-

Non-specific Binding (NSB): 50 µL of the NSB agent.

-

Competitive Binding: 50 µL of each chlorothen dilution.

-

-

Add Radioligand: Add 50 µL of [³H]-mepyramine solution to all wells.

-

Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 250 µL.[8]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[8]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.[8]

-

Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]

C. Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the chlorothen concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value—the concentration of chlorothen that displaces 50% of the radioligand.

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

References

- 1. This compound | 135-35-3 | Benchchem [benchchem.com]

- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

Early-Stage Discovery Research on Chlorothen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. Its primary mechanism of action is the antagonism of the histamine H1 receptor. As with many first-generation antihistamines, it is understood to possess additional anticholinergic and other off-target activities, contributing to its overall pharmacological profile. This document provides a comprehensive overview of the available early-stage discovery research on this compound, including its mechanism of action, receptor binding affinity, and the general pharmacological context of first-generation antihistamines. Due to the limited availability of specific preclinical data in the public domain for this particular compound, this guide also outlines generalized experimental protocols and workflows relevant to its class.

Introduction

This compound is a synthetic compound recognized for its antihistaminic properties. It has been used in the management of allergic conditions. The therapeutic effects of this compound are primarily attributed to its ability to block the action of histamine at the H1 receptor. As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Furthermore, a lack of high receptor selectivity is a hallmark of this class of drugs, often resulting in interactions with other receptors, including muscarinic and α-adrenergic receptors.[1]

Mechanism of Action

The principal mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from binding and initiating the downstream signaling cascades that lead to allergic and inflammatory responses.

Signaling Pathway of H1 Receptor Antagonism

References

An In-depth Technical Guide to Chlorothen Hydrochloride (CAS No. 135-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen hydrochloride, with the CAS number 135-35-3, is a first-generation antihistamine of the ethylenediamine class. It functions as a potent antagonist of the histamine H1 receptor, thereby mitigating allergic and inflammatory responses. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and pharmacological evaluation. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is a well-established first-generation antihistamine that has been utilized for its ability to counteract the effects of histamine, a key mediator in allergic reactions. Chemically, it is identified as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride.[1] As a member of the ethylenediamine class of antihistamines, it shares structural and functional similarities with other compounds in this category. Its primary therapeutic action is derived from its competitive antagonism of the histamine H1 receptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference(s) |

| CAS Number | 135-35-3 | [1] |

| Molecular Formula | C₁₄H₁₉Cl₂N₃S | [1] |

| Molecular Weight | 332.3 g/mol | [1] |

| Melting Point | 106-108 °C | [2] |

| Solubility | Freely soluble in water. One gram dissolves in approximately 35 mL of water and 65 mL of alcohol. Practically insoluble in ether, chloroform, and benzene. | [2] |

| Appearance | Crystals | [2] |

| pKa | 8.4 (Estimated) | [3] |

| pH (1% aq. solution) | 3.9 to 4.1 | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its antihistaminic effects by acting as a competitive antagonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the characteristic symptoms of an allergic response.

By binding to the H1 receptor, this compound prevents histamine from binding and activating the receptor, thereby inhibiting the downstream signaling pathway. This blockade results in the alleviation of symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.

The signaling pathway initiated by histamine binding to the H1 receptor and the point of inhibition by this compound is depicted in the following diagram:

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of pharmaceutical compounds. Below are representative methodologies for the synthesis of a related ethylenediamine antihistamine and for a key pharmacological assay used to characterize H1 receptor antagonists.

Synthesis of a Representative Ethylenediamine Antihistamine

The synthesis of Chlorothen involves the condensation of 5-chloro-2-thenyl chloride with N,N-dimethyl-N'-(2-pyridyl)ethylenediamine. A detailed protocol for a similar reaction to produce N,N-dimethyl paraphenylene diamine dihydrochloride is provided as a representative example of the synthetic methodology.[4]

Objective: To synthesize N,N-dimethyl paraphenylene diamine dihydrochloride.

Materials:

-

4-chloro-nitro-benzene (500.0 g, 3.17 mol)

-

Dimethyl formamide (DMF) (2.0 L)

-

N,N-dimethyl amine hydrochloride (466.0 g, 5.71 mol)

-

Sodium bicarbonate (740.0 g, 8.8 mol)

-

Water

-

5 L capacity stainless steel pressure reactor

-

Internal cooling coil

-

Filtration apparatus

-

Tray drier

Procedure:

-

Charge the 5 L stainless steel pressure reactor with 500.0 g of 4-chloro-nitro-benzene, 2.0 L of dimethyl formamide, 466.0 g of N,N-dimethyl amine hydrochloride, and 740.0 g of sodium bicarbonate.

-

Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours.

-

Monitor the reaction progress by observing the increase in pressure, which is expected to rise from approximately 1 kg/cm ² to 20 kg/cm ².

-

After the reaction is complete (as monitored by TLC), cool the reactor using the internal cooling coil.

-

Quench the resulting slurry in water and filter the precipitate.

-

Wash the wet cake with water.

-

Dry the product in a tray drier to obtain N,N-dimethyl-4-nitro aniline.

-

The subsequent reduction of the nitro group and formation of the hydrochloride salt would follow standard organic chemistry procedures.

The following diagram illustrates a general workflow for the synthesis and purification of a hydrochloride salt of an amine.

Figure 2: General workflow for the synthesis of an amine hydrochloride.

Histamine H1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The following is a representative protocol for a competitive binding assay for the histamine H1 receptor using [³H]mepyramine as the radioligand.[1][5][6]

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

HEK293T cells transiently expressing the human histamine H1 receptor.

-

Cell homogenization buffer (e.g., Tris-HCl buffer).

-

[³H]mepyramine (radioligand).

-

Unlabeled this compound (competitor).

-

Mianserin (for determining non-specific binding).

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membrane homogenate + [³H]mepyramine.

-

Non-specific Binding: Cell membrane homogenate + [³H]mepyramine + a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Cell membrane homogenate + [³H]mepyramine + increasing concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

Functional assays measure the cellular response to receptor activation or inhibition. For H1 receptors, which couple to Gq/11, a common functional assay is to measure changes in intracellular calcium levels.

Objective: To assess the antagonist activity of this compound at the histamine H1 receptor by measuring its effect on histamine-induced calcium mobilization.[5][7]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

This compound (antagonist).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and grow to confluence.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound for a set period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add increasing concentrations of histamine to the wells and immediately measure the change in fluorescence intensity over time.

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Generate dose-response curves for histamine in the absence and presence of different concentrations of this compound.

-

The rightward shift in the histamine dose-response curve in the presence of this compound indicates competitive antagonism.

-

The potency of this compound as an antagonist can be quantified by determining its pA₂ value from the dose-response curve shifts.

-

Conclusion

This compound is a first-generation antihistamine with well-characterized physicochemical properties and a clear mechanism of action as a histamine H1 receptor antagonist. The experimental protocols provided in this guide offer a framework for its synthesis and pharmacological evaluation. This information serves as a valuable resource for researchers and professionals involved in the study and development of antihistaminic drugs and related compounds.

References

- 1. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorothen|lookchem [lookchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Chlorothen Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorothen hydrochloride is an antihistamine of the ethylenediamine class. Accurate and reliable quantification of this compound is critical for quality control in bulk drug manufacturing, pharmaceutical formulation development, and stability studies. This document provides detailed application notes and protocols for the most common analytical techniques used for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies and validation parameters are based on established principles for the analysis of similar antihistaminic compounds and adhere to guidelines such as those from the International Conference on Harmonization (ICH).

High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of this compound due to its high specificity, sensitivity, and accuracy.[1] A reversed-phase HPLC method is typically employed, which separates compounds based on their polarity. Chlorothen, being a moderately polar molecule, is well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][3] This method allows for the separation of Chlorothen from its potential degradation products and formulation excipients, making it an excellent choice for stability-indicating assays.[4] UV detection is commonly used, as the molecule contains a chromophore that absorbs light in the UV spectrum.

Workflow for HPLC Analysis

Caption: Workflow for this compound quantification by HPLC.

Experimental Protocol: Isocratic Reversed-Phase HPLC

Objective: To quantify this compound in a sample using an isocratic RP-HPLC method with UV detection.

1. Equipment and Materials:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

HPLC-grade acetonitrile and methanol.

-

HPLC-grade water.

-

Potassium phosphate monobasic and orthophosphoric acid (for buffer preparation).

-

This compound reference standard.

2. Reagent Preparation:

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.

3. Standard Solution Preparation:

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock standard solution with the mobile phase. These will be used to construct the calibration curve.

4. Sample Preparation:

-

For Bulk Drug: Accurately weigh about 10 mg of the this compound sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to volume to get a target concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range.

-

For Tablets: Weigh and finely powder a number of tablets (e.g., 20). Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.

-

Detector Wavelength: Determined by scanning the standard solution (typically around 240-260 nm).

-

Column Temperature: Ambient or controlled at 25 °C.

6. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a system suitability test by injecting the middle concentration standard (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: Typical HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC assay, in accordance with ICH guidelines.[6]

| Parameter | Specification | Typical Result for a Validated Method |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 80-120% of test concentration | 5 - 60 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 2.0% | < 1.0% |

| - Intermediate Precision | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |

UV-Visible Spectrophotometry

Application Note: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk form or simple formulations.[7] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound possesses a conjugated system that absorbs UV radiation, allowing for direct spectrophotometric measurement. The solvent of choice is typically distilled water, methanol, or a buffer in which the drug is stable and soluble.[3] While less specific than HPLC, it is highly suitable for routine quality control where interfering substances are not present.

Workflow for UV-Vis Spectrophotometric Analysis

References

- 1. This compound | 135-35-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. scispace.com [scispace.com]

- 5. Normal-phase LC method for simultaneous analysis of pseudophedrine hydrochloride, dextromethorphan hydrobromide, chlorpheniramine maleate, and paracetamol in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. omicsonline.org [omicsonline.org]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Chlorothen Hydrochloride

Introduction

Chlorothen hydrochloride is an antihistamine of the ethylenediamine class.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1] This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be simple, rapid, and robust, making it suitable for routine analysis in a quality control laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for method development and sample preparation.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈ClN₃S·HCl | [2] |

| Molecular Weight | 332.29 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and methanol |

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 264 nm |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

2. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): For bulk drug, accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. For formulations, take a quantity of the powdered tablets or syrup equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The validation should include the following parameters:

-

System Suitability: To ensure the chromatographic system is adequate for the intended analysis.

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.[3][4]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Data Presentation

The quantitative data obtained from method validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 20 | 185632 |

| 40 | 372541 |

| 60 | 559874 |

| 80 | 745213 |

| 100 | 932154 |

| 120 | 1118547 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Study

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 80 | 79.5 | 99.38 | 0.5 |

| 100% | 100 | 100.2 | 100.20 | 0.3 |

| 120% | 120 | 119.7 | 99.75 | 0.4 |

Table 4: Precision Study

| Precision | % RSD of Peak Area |

| Repeatability (n=6) | 0.6% |

| Intermediate Precision (n=6) | 0.9% |

Table 5: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

Table 6: Robustness Study

| Parameter Variation | % RSD of Peak Area |

| Flow Rate (± 0.1 mL/min) | 1.2% |

| Mobile Phase Composition (± 2%) | 1.5% |

Visualization

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and robust, meeting the requirements for routine quality control testing. The detailed protocol and data presentation format provided in this application note can be readily adopted by researchers, scientists, and drug development professionals.

References

- 1. This compound | 135-35-3 | Benchchem [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]

- 5. ijisrt.com [ijisrt.com]

- 6. researchgate.net [researchgate.net]

Analysis of Chlorothen Hydrochloride Using Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen hydrochloride is an antihistamine of the ethylenediamine class. Accurate and sensitive analytical methods are crucial for its detection and quantification in pharmaceutical formulations, biological matrices, and for quality control purposes. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC), offers high selectivity and sensitivity for the analysis of this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a powerful technique for the quantification of pharmaceuticals due to its high sensitivity and selectivity.[1] The following protocol is a recommended starting point for the analysis of this compound.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with a 50:50 mixture of acetonitrile and deionized water to prepare working standards and calibration curve solutions.

-

Pharmaceutical Formulations (Tablets, Capsules):

-

Weigh and finely powder a representative number of tablets or the content of capsules.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtrate appropriately with a 50:50 mixture of acetonitrile and deionized water to fall within the calibration range.

-

-

Biological Matrices (Plasma, Urine):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

-

Solid Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Load the pre-treated sample and wash with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.

-

2. LC-MS/MS Instrumental Parameters:

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrument used.

| Parameter | Recommended Condition |

| LC System | Agilent 1260 Infinity or equivalent |

| Column | Kinetex C18 (2.6 µm, 2.1 x 100 mm) or equivalent[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | 0-1 min: 20% B; 1-3 min: linear gradient to 90% B; 3-5 min: 90% B; 5.1-7 min: 20% B (re-equilibration) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

3. Proposed MRM Transitions for this compound:

The molecular formula of Chlorothen is C₁₄H₁₈ClN₃S, with a molecular weight of 295.83 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 296.8. Based on the structure, the following MRM transitions are proposed. Note: These are predicted transitions and require experimental verification.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Description of Fragmentation |

| 296.8 | 97.1 | 25 | Cleavage of the ethylenediamine side chain |

| 296.8 | 58.1 | 30 | Formation of the dimethylaminoethyl fragment |

Data Presentation

Quantitative data for a typical LC-MS/MS analysis of this compound would be expected to fall within the ranges presented in the table below, based on similar pharmaceutical analyses.[1]

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Visualization: LC-MS/MS Workflow and Fragmentation

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Caption: Proposed fragmentation of this compound in MS/MS.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Chlorothen, being a relatively stable molecule, can be analyzed by GC-MS, often after derivatization, although direct analysis is also possible.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Sample Extraction:

-

For solid samples, perform a solvent extraction using methanol or a suitable organic solvent.

-

For liquid samples, a liquid-liquid extraction may be necessary. Adjust the pH of the aqueous sample to basic (pH > 9) with ammonium hydroxide and extract with a non-polar solvent like hexane or ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute in a small volume of the injection solvent (e.g., ethyl acetate).

-

-

Derivatization (Optional but Recommended): Silylation is a common derivatization technique for compounds with active hydrogens to improve volatility and chromatographic peak shape. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Heat at 70°C for 30 minutes.

-

The sample is now ready for injection.

-

2. GC-MS Instrumental Parameters:

| Parameter | Recommended Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |

3. Expected Fragmentation in EI-MS:

In Electron Ionization, Chlorothen will undergo characteristic fragmentation. The NIST WebBook lists the molecular formula as C14H18ClN3S.[2] Key fragments would likely arise from the cleavage of the side chain and fragmentation of the aromatic rings. Common fragments for similar structures include the loss of the dimethylaminoethyl group and cleavage of the bond connecting the side chain to the pyridine ring.

Data Presentation

For quantitative analysis using GC-MS in SIM mode, the following performance characteristics are typically achievable.

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 50 ng/mL |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Visualization: GC-MS Workflow

Caption: General workflow for this compound analysis by GC-MS.

III. Conclusion

Both LC-MS/MS and GC-MS are highly effective techniques for the analysis of this compound. LC-MS/MS generally offers higher sensitivity and is well-suited for the analysis of samples in complex biological matrices with minimal sample preparation. GC-MS provides robust and reliable quantification, particularly for quality control of pharmaceutical raw materials and finished products, and can be enhanced with derivatization. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The protocols and data presented here provide a strong foundation for the development and validation of analytical methods for this compound.

References

Application Notes and Protocols: Chlorothen Hydrochloride as a Neuroscience Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen hydrochloride is a first-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1][2] As a member of the ethylenediamine class of antihistamines, it readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of central histamine H1 receptors in various neurological processes.[1] Its ability to modulate histaminergic and, to some extent, cholinergic systems allows researchers to probe the intricate involvement of these neurotransmitter pathways in health and disease.[1][2]

This document provides detailed application notes and protocols for the use of this compound in neuroscience research, including its mechanism of action, key experimental methodologies, and relevant data presented in a clear, tabular format.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the downstream signaling cascades typically initiated by histamine. This blockade inhibits the activation of phospholipase C, which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a suppression of intracellular calcium mobilization and protein kinase C (PKC) activation. As a first-generation antihistamine, this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2]

Data Presentation

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for the histamine H1 receptor has been determined through radioligand binding assays. This data is crucial for designing experiments and interpreting results.

| Compound | Receptor | Species/Tissue | pKi | Ki (nM) | Reference |

| Chlorothen | Histamine H1 | Guinea Pig Brain | 7.6 | ~25 | [1] |

Note: Further quantitative data such as IC50 values from functional assays would be beneficial for a more comprehensive understanding of Chlorothen's potency.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is closely related to other ethylenediamine antihistamines. A key feature is the presence of a 5-chloro-substituted thenyl group, which significantly enhances its antihistaminic activity compared to its non-chlorinated analog, methapyrilene.[1] This highlights the importance of the halogen substitution for receptor interaction and potency. While methapyrilene was found to be a potent liver carcinogen in rats, Chlorothen did not show this carcinogenic effect in similar studies, indicating that minor structural modifications can dramatically alter the biological properties of a molecule.[1]

Experimental Protocols

In Vitro: Histamine H1 Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig brain or recombinant cell lines)

-

[³H]-Pyrilamine (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes according to standard laboratory procedures.

-

In a 96-well plate, add assay buffer, [³H]-Pyrilamine at a concentration near its Kd, and varying concentrations of this compound or other competing ligands.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-